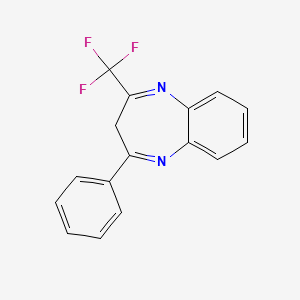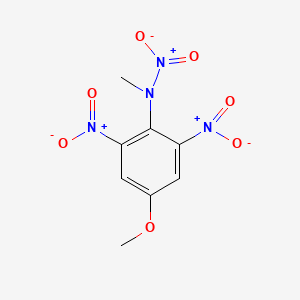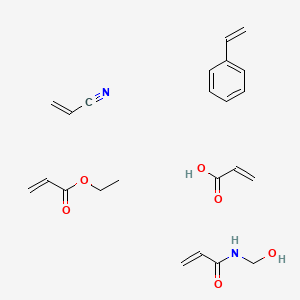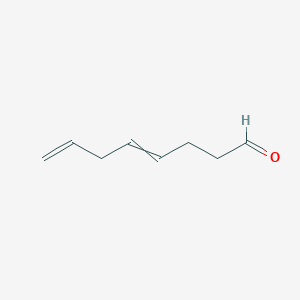![molecular formula C23H40BrNO2S B14633218 Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide CAS No. 56492-06-9](/img/structure/B14633218.png)
Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide is a complex organic compound that belongs to the class of quaternary ammonium compounds. These compounds are known for their surfactant properties, which make them useful in a variety of applications, including detergents, disinfectants, and fabric softeners. The unique structure of this compound allows it to interact with both hydrophobic and hydrophilic substances, making it a versatile agent in chemical and biological research.
Preparation Methods
The synthesis of Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide typically involves a multi-step process. One common method includes the reaction of dodecyl bromide with 3-(2-hydroxybenzamido)propylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with methylsulfanium bromide to yield the final compound. The reaction conditions often require a solvent such as toluene and a catalyst to facilitate the reaction .
Chemical Reactions Analysis
Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles such as hydroxide or chloride ions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted ammonium compounds .
Scientific Research Applications
Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide has several scientific research applications:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: The compound is employed in cell membrane studies due to its ability to interact with lipid bilayers.
Mechanism of Action
The mechanism of action of Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide involves its interaction with cell membranes. The compound’s hydrophobic dodecyl chain inserts into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The sulfanium group interacts with negatively charged components of the membrane, enhancing its antimicrobial activity. This dual interaction with both hydrophobic and hydrophilic regions makes it effective in disrupting microbial cell membranes .
Comparison with Similar Compounds
Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide can be compared with other quaternary ammonium compounds such as:
Cetyltrimethylammonium bromide (CTAB): Similar in its surfactant properties but differs in its chain length and specific applications.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic, but with a different aromatic structure.
Dodecyltrimethylammonium bromide: Similar in its dodecyl chain but lacks the hydroxybenzamido group, affecting its interaction with biological membranes.
These comparisons highlight the unique structural features of this compound, particularly its hydroxybenzamido group, which enhances its interaction with biological systems.
Properties
CAS No. |
56492-06-9 |
|---|---|
Molecular Formula |
C23H40BrNO2S |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
dodecyl-[3-[(2-hydroxybenzoyl)amino]propyl]-methylsulfanium;bromide |
InChI |
InChI=1S/C23H39NO2S.BrH/c1-3-4-5-6-7-8-9-10-11-14-19-27(2)20-15-18-24-23(26)21-16-12-13-17-22(21)25;/h12-13,16-17H,3-11,14-15,18-20H2,1-2H3,(H-,24,25,26);1H |
InChI Key |
RBHNSTSKYAEENQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[S+](C)CCCNC(=O)C1=CC=CC=C1O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4-(propan-2-yl)-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14633135.png)
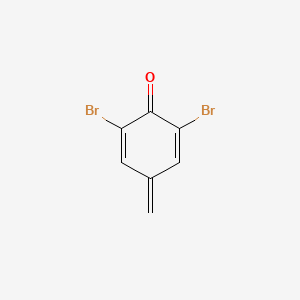


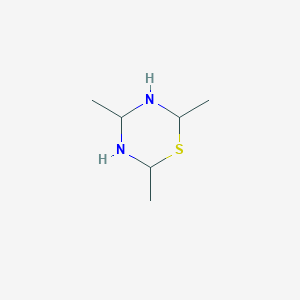
![5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B14633157.png)

![[2-(Ethylsulfanyl)prop-1-en-1-yl]phosphonic dichloride](/img/structure/B14633173.png)
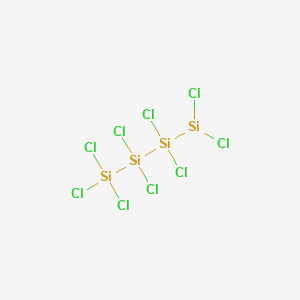
![[2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene](/img/structure/B14633222.png)
